molecular formula C10H12O B13188637 2-[(2-Methylphenyl)methyl]oxirane CAS No. 29270-62-0

2-[(2-Methylphenyl)methyl]oxirane

Cat. No.: B13188637
CAS No.: 29270-62-0
M. Wt: 148.20 g/mol
InChI Key: BJKPANHIWWVGBJ-UHFFFAOYSA-N
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Description

It is a clear, light yellow liquid that is insoluble in water . This compound is commonly used in various industrial applications due to its reactive epoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Methylphenyl)methyl]oxirane can be synthesized through the reaction of o-cresol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylphenyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of epoxy resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methyl]oxirane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenyloxirane: Similar in structure but with a phenyl group instead of a methylphenyl group.

    α-Methylstyrene oxide: Another epoxide with a similar structure but different substituents.

    Propylene oxide: A simpler epoxide with a similar reactivity profile.

Uniqueness

2-[(2-Methylphenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications are influenced by the presence of the methylphenyl group, making it suitable for specialized industrial and research applications .

Properties

CAS No.

29270-62-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)6-10-7-11-10/h2-5,10H,6-7H2,1H3

InChI Key

BJKPANHIWWVGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2CO2

Origin of Product

United States

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